2-Decanoyloxazole
Overview
Description
2-Decanoyloxazole is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanoyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) under basic conditions . This method allows for the preparation of 5-substituted oxazoles, including this compound.
Another approach involves the condensation of aromatic aldehydes with 2-aminophenols, catalyzed by various catalysts such as LAIL@MNP nonmartial (MNC-19) . This method provides a rational pathway for the preparation of 2-substituted benzoxazoles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of magnetic nanocatalysts has been explored for the efficient and eco-friendly synthesis of oxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Decanoyloxazole can undergo various chemical reactions, including:
Oxidation: Oxidation of oxazoles can lead to the formation of oxazolidinones.
Reduction: Reduction reactions can convert oxazoles to oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the oxazole ring, leading to various substituted oxazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while substitution reactions can produce a variety of substituted oxazoles with different functional groups.
Scientific Research Applications
2-Decanoyloxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery.
Mechanism of Action
The mechanism of action of 2-Decanoyloxazole involves its interaction with specific molecular targets and pathways. For example, oxazoles are known to inhibit protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This mechanism is similar to that of oxazolidinones, a class of synthetic antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Substituted benzoxazoles
Uniqueness
2-Decanoyloxazole is unique due to its specific decanoyl substitution, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(1,3-oxazol-2-yl)decan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-3-4-5-6-7-8-9-12(15)13-14-10-11-16-13/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLVFIMMXLQMQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=NC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642039 | |
Record name | 1-(1,3-Oxazol-2-yl)decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-42-4 | |
Record name | 1-(1,3-Oxazol-2-yl)decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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